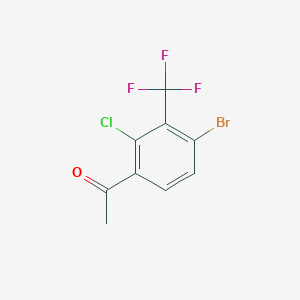

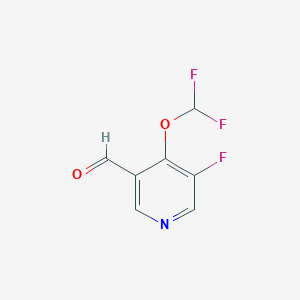

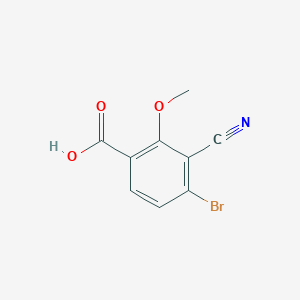

![molecular formula C8H7BrFN3 B1410529 4-[(1R)-1-azidoethyl]-2-bromo-1-fluorobenzene CAS No. 1604467-16-4](/img/structure/B1410529.png)

4-[(1R)-1-azidoethyl]-2-bromo-1-fluorobenzene

Descripción general

Descripción

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s class or family, and its role or use in industry or research.

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions used in the synthesis, as well as the yield and purity of the product.Molecular Structure Analysis

This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography, NMR spectroscopy, or computational methods. The analysis would discuss the compound’s bond lengths, bond angles, and any notable structural features.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include acidity or basicity, reactivity with common reagents, and stability.Aplicaciones Científicas De Investigación

Synthesis and Radiochemistry

- 4-[(1R)-1-azidoethyl]-2-bromo-1-fluorobenzene is useful in the preparation of no-carrier-added 1-bromo-4-[18F]fluorobenzene, which is important for 18F-arylation reactions in radiochemistry. This process involves nucleophilic aromatic substitution reactions and is pivotal for creating compounds used in PET imaging (Ermert et al., 2004).

Organic Synthesis and Catalysis

- It is instrumental in synthesizing new triazole derivatives of uracil and thymine, which have applications in corrosion inhibition. These derivatives are formed through click chemistry reactions, indicating a broad application in organic synthesis (Negrón-Silva et al., 2013).

- The compound is used in palladium-promoted cross-coupling reactions with organostannanes, demonstrating its utility in complex organic synthesis processes (Forngren et al., 1998).

Material Science and Nanotechnology

- In the field of material science, it has been used in Suzuki-Miyaura C-C coupling reactions catalyzed by supported Pd nanoparticles. This is particularly relevant for the preparation of fluorinated biphenyl derivatives, which have applications in pharmaceuticals and novel materials (Sadeghi Erami et al., 2017).

Chemistry Education

- It serves as a subject in educational settings, particularly in the context of teaching about Grignard reagents in undergraduate organic chemistry courses. This practical application helps students understand chemoselectivity and the formation of complex organic compounds (Hein et al., 2015).

Safety And Hazards

This section would detail the compound’s toxicity, flammability, and environmental impact. It would also include appropriate safety precautions for handling and disposing of the compound.

Direcciones Futuras

This would discuss potential future research directions involving the compound, such as new synthetic methods, applications, or investigations into its properties or reactivity.

I hope this general information is helpful. For a specific compound like “4-[(1R)-1-azidoethyl]-2-bromo-1-fluorobenzene”, you would need to consult the primary scientific literature or databases for detailed information. If you have any other questions or need further clarification, feel free to ask!

Propiedades

IUPAC Name |

4-[(1R)-1-azidoethyl]-2-bromo-1-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFN3/c1-5(12-13-11)6-2-3-8(10)7(9)4-6/h2-5H,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSFIBUPEGMUED-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)F)Br)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=C(C=C1)F)Br)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(1R)-1-azidoethyl]-2-bromo-1-fluorobenzene | |

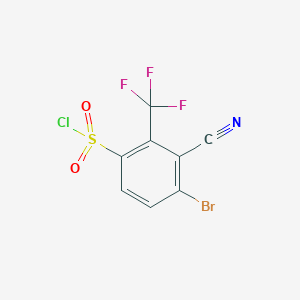

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.